2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol
Description
2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol is a synthetic organic compound featuring a 4-methoxybutan-2-ol backbone substituted with a 3-fluorobenzenesulfonamido methyl group. Its molecular formula is C₁₂H₁₇FNO₄S, with a calculated molecular weight of approximately 290.3 g/mol. The fluorine atom at the benzene ring’s 3-position may enhance metabolic stability and binding affinity, while the methoxy group influences hydrophobicity and solubility .
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO4S/c1-12(15,6-7-18-2)9-14-19(16,17)11-5-3-4-10(13)8-11/h3-5,8,14-15H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZGTVBFAFALMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1=CC=CC(=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol typically involves multiple steps:
Formation of the Fluorobenzenesulfonamide Intermediate: This step involves the reaction of 3-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Alkylation: The sulfonamide intermediate is then alkylated with a suitable alkylating agent, such as a halomethyl ether, to introduce the methoxybutanol moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification methods like distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacophore Development:
The sulfonamide group in 2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol is recognized for its biological activity, making it a promising candidate in drug design. Sulfonamides are known to exhibit antibacterial properties and can serve as scaffolds for developing new pharmaceuticals targeting various diseases.
Enzyme Inhibition Studies:
The compound can act as an enzyme inhibitor, mimicking the structure of natural substrates. This property allows it to bind effectively to the active sites of enzymes, potentially leading to therapeutic effects in conditions where enzyme activity needs to be modulated. For example, the inhibition of carbonic anhydrase by sulfonamide derivatives has been well-documented, suggesting similar mechanisms could be explored with this compound.
Materials Science
Synthesis of Novel Materials:
Due to its unique structural features, this compound can be utilized in developing new materials with enhanced properties. Research indicates that compounds with sulfonamide groups can improve thermal stability and mechanical strength in polymer matrices.
Electronics and Coatings:
The compound's electronic characteristics make it suitable for applications in electronic materials and coatings. Its ability to modify surface properties can lead to advancements in sensors and other electronic devices.
Biological Studies
Biochemical Probes:
In biological research, this compound can serve as a probe for studying enzyme interactions and inhibition mechanisms. The sulfonamide moiety is particularly useful in investigating pathways involving sulfonamide-sensitive enzymes, allowing researchers to elucidate complex biochemical processes.
Toxicological Assessments:
Given its chemical structure, studies on the toxicity profiles of this compound are essential. Understanding its safety profile is crucial for potential therapeutic applications, especially in drug development.
Industrial Chemistry
Intermediate for Synthesis:
This compound acts as an intermediate in synthesizing more complex molecules used in various industrial applications. Its versatile reactivity allows for modifications that can lead to the production of diverse chemical entities.
Chemical Reactions:
The compound can undergo several chemical transformations, including oxidation and substitution reactions. For instance:
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction: The sulfonamide group may be reduced to form corresponding amines.
- Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Summary Table of Applications
| Application Area | Specific Uses | Potential Outcomes |
|---|---|---|
| Medicinal Chemistry | Drug design and enzyme inhibition | Development of new pharmaceuticals |
| Materials Science | Novel materials and coatings | Enhanced thermal stability and electronic properties |
| Biological Studies | Biochemical probes and toxicological assessments | Insights into enzyme interactions |
| Industrial Chemistry | Intermediate for synthesis | Production of diverse chemical entities |
Mechanism of Action
The mechanism of action of 2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol largely depends on its application:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity.
Molecular Targets: It may target specific enzymes or receptors in biological systems, leading to altered biochemical pathways.
Pathways Involved: The compound can interfere with metabolic pathways involving sulfonamide-sensitive enzymes, leading to potential therapeutic effects.
Comparison with Similar Compounds
4-Methoxy-2-butanol
- Molecular Formula : C₅H₁₂O₂
- Molecular Weight : 104.15 g/mol
- Key Differences: Lacks the sulfonamido and fluorinated aromatic groups. Simpler structure with lower molecular weight, leading to higher volatility (bp ~98–99°C) .
- Research Insight : The addition of the sulfonamido group in the target compound increases molecular complexity and likely reduces volatility, favoring solid-state stability and extended biological half-life.
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol
4-Methoxy-2-(3-methyloxiran-2-yl)phenyl 2-methylbutanoate
- Molecular Formula : C₁₆H₂₀O₅
- Molecular Weight : 292.3 g/mol
- Key Differences :
- Epoxide (oxirane) group vs. sulfonamido functionality.
- Aromatic methoxy group vs. aliphatic methoxy in the target.
- Research Insight : The sulfonamido group in the target compound may offer greater hydrolytic stability compared to the reactive epoxide, which undergoes ring-opening reactions .
Data Table: Comparative Properties of Target Compound and Analogs
Research Findings and Implications
- Solubility : The methoxy group in 4-methoxybutan-2-ol increases hydrophilicity, but the sulfonamido and fluorine substituents may balance this with lipid solubility, optimizing membrane permeability .
- Stability : Unlike epoxide-containing compounds , the target’s sulfonamido group provides resistance to hydrolysis, favoring long-term stability.
Biological Activity
The compound 2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique structural features, which include:
- A fluorobenzenesulfonamide moiety that may enhance its interaction with biological targets.
- A methoxybutanol group that contributes to its solubility and bioavailability.
The molecular formula is C12H16FNO4S, with a molecular weight of 303.32 g/mol. The presence of the sulfonamide group is significant as it often imparts antibacterial properties.
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates inhibitory effects against various bacterial strains. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. In vitro studies indicate a reduction in pro-inflammatory cytokine production, suggesting its utility in treating inflammatory conditions.
- Antitumor Properties : Some investigations have reported that this compound may induce apoptosis in cancer cells, possibly through the activation of caspase pathways. This suggests a potential role in cancer therapeutics.
Efficacy Studies
A series of studies have evaluated the efficacy of this compound across different biological models:
Case Studies
Several case studies have highlighted the clinical relevance of compounds similar to this compound:
- Case Study on Antimicrobial Resistance : A study demonstrated the effectiveness of sulfonamide derivatives in overcoming resistance mechanisms in Staphylococcus aureus, suggesting similar potential for the target compound.
- Clinical Trials for Inflammatory Diseases : Trials involving sulfonamide-based drugs have shown promise in managing conditions like rheumatoid arthritis, indicating a possible therapeutic pathway for this compound.
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of this compound. Current data suggest:
- Low acute toxicity based on animal models.
- No significant genotoxicity observed in standard assays.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Sulfonamide formation via coupling 3-fluorobenzenesulfonyl chloride with a primary amine (e.g., aminomethyl intermediate) under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .
- Step 2 : Functionalization of the butanol backbone: Introduce the 4-methoxy group via nucleophilic substitution (e.g., methoxide ion) or oxidation-reduction sequences .
- Optimization : Use automated reactors for precise temperature control and solvent selection (e.g., ethanol for solubility) to enhance purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : Confirm the presence of the fluorobenzenesulfonamide group (¹⁹F NMR for fluorine environment) and methoxy protons (δ ~3.3 ppm in ¹H NMR) .
- HPLC-MS : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for molecular ion verification (m/z ~330-340) .
- Elemental Analysis : Validate stoichiometry (C, H, N, S, F) to detect impurities .
Advanced Research Questions
Q. How does the fluorine atom in the benzenesulfonamide moiety influence the compound’s bioactivity and metabolic stability?
- Methodology :
- Comparative Studies : Synthesize analogs with H/Cl/CF₃ substitutions and evaluate pharmacokinetic parameters (e.g., logP, plasma stability) .
- Enzyme Assays : Test inhibitory activity against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) to correlate fluorine’s electron-withdrawing effects with binding affinity .
- Metabolic Profiling : Use liver microsomes or hepatocytes to assess oxidative metabolism (CYP450-mediated) and identify major metabolites via LC-MS/MS .
Q. What computational strategies can predict the compound’s conformational stability and ligand-receptor interactions?
- Methodology :
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., water/octanol) to study the methoxybutanol chain’s flexibility and hydrogen-bonding propensity .
- Docking Studies : Model interactions with sulfonamide-binding pockets (e.g., crystal structures of carbonic anhydrase II) using AutoDock Vina or Schrödinger Suite .
- DFT Calculations : Analyze electrostatic potential surfaces to predict reactive sites (e.g., sulfonamide nitrogen for derivatization) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., cell line consistency, serum-free media) to isolate confounding variables .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers .
- Mechanistic Validation : Use CRISPR-edited cell lines to confirm target specificity and rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
